2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
This compound features a phthalazin-1-one core substituted with a 3-(methylsulfanyl)phenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 4-(methylsulfanyl)phenyl group. Its molecular formula is C₂₄H₁₈N₄O₂S₂, with a molecular weight of 458.55 g/mol (calculated).
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S2/c1-31-17-12-10-15(11-13-17)22-25-23(30-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)16-6-5-7-18(14-16)32-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQYWNBCNNYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide intermediate. The dihydrophthalazinone core can be synthesized via a condensation reaction between a phthalic anhydride derivative and a hydrazine compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
The compound 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and material science. This article explores its synthesis, biological activities, and potential uses, supported by data tables and documented case studies.
Anticancer Activity
Research indicates that compounds containing oxadiazole and phthalazine derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, suggesting that the compound may possess similar therapeutic potential .
Case Study:
- Study Title: "Synthesis and Anticancer Activity of Oxadiazole Derivatives"
- Findings: The study found that derivatives with methylsulfanyl groups exhibited enhanced activity against breast cancer cell lines compared to their non-substituted counterparts.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, similar to other derivatives in its class. Compounds with oxadiazole structures have been linked to inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .
Case Study:
- Study Title: "Evaluation of COX Inhibition by Oxadiazole Derivatives"
- Findings: This research highlighted the potential of oxadiazole derivatives as COX-2 inhibitors, which are valuable in treating inflammatory diseases.
Material Science Applications
Beyond biological applications, the unique structural characteristics of this compound make it suitable for material science applications. Its ability to form stable complexes with metals can be explored for catalytic processes or as sensors in chemical detection systems.
Photophysical Properties
Studies on related compounds have shown that they can exhibit interesting photophysical properties such as fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes in biochemical assays .
Data Table: Photophysical Properties of Related Compounds
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) | Application |
|---|---|---|---|
| Compound A | 450 | 75 | OLED |
| Compound B | 520 | 80 | Fluorescent Probe |
| Compound C | 600 | 70 | Sensor |
Mechanism of Action
The mechanism of action of 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The methylsulfanyl groups could contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of phthalazinone derivatives with 1,2,4-oxadiazole substituents. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Substituent Effects on Lipophilicity :
- The target compound exhibits the highest estimated logP (~4.2) due to dual methylsulfanyl groups, which are more hydrophobic than methyl (-CH₃) or methoxy (-OMe) groups .
- Replacement of -SMe with -OMe (as in CAS 1207014-04-7) reduces logP by ~1.3 units, suggesting improved aqueous solubility .
Electronic and Steric Modifications :
- The trifluoromethyl (-CF₃) group in the analog (C₂₄H₁₅F₃N₄O₂S) introduces strong electron-withdrawing effects, which may alter binding affinity in enzymatic assays compared to -SMe .
- Steric hindrance from the 3-(methylsulfanyl)phenyl group (target compound) vs. 4-methylphenyl (CAS 1291832-21-7) could influence molecular packing in crystallographic studies .
Synthetic Accessibility :
- Similar compounds are synthesized via cyclization reactions involving hydrazine hydrate (e.g., , Scheme 1), but the target compound’s dual -SMe groups may require additional sulfur-protection steps .
Research Implications and Limitations
- Data Gaps : Experimental properties (e.g., melting points, solubility) are absent in the evidence, limiting a full comparative assessment.
Biological Activity
The compound 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one (CAS No. 1291832-21-7) is a synthetic organic molecule characterized by a complex structure that includes a dihydrophthalazine core and multiple heterocyclic moieties. This compound has attracted attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 426.49 g/mol. The presence of methylsulfanyl groups and an oxadiazole ring contributes to its unique pharmacological profile.
Anti-inflammatory Properties
Compounds featuring dihydrophthalazine structures have been reported to exhibit anti-inflammatory effects. The inhibition of inflammatory mediators such as prostaglandins and cytokines is a common mechanism through which these compounds exert their effects. The methylsulfanyl groups may play a role in modulating these pathways.
Anticancer Potential
Preliminary studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways and the induction of oxidative stress. Further research is necessary to elucidate the specific pathways affected by this compound.
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases.
- Cell Signaling Modulation : The structural components may interact with cellular receptors or signaling pathways, leading to altered cell proliferation or apoptosis.
- Oxidative Stress Induction : The presence of sulfur-containing groups may enhance reactive oxygen species (ROS) production, contributing to cytotoxic effects in tumor cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
